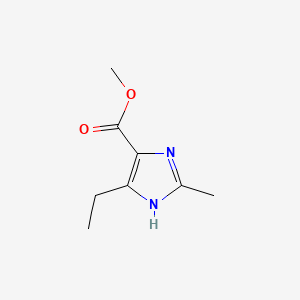

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is an off-white to yellow crystalline powder . This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .

Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate is represented by the InChI code: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) and the InChI key is VLDUBDZWWNLZCU-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” are not available, it’s known that imidazole compounds are key components to functional molecules used in a variety of everyday applications .Physical and Chemical Properties Analysis

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 °C .Scientific Research Applications

Medicinal Chemistry Applications

Imidazole derivatives are crucial in developing pharmacological preparations. They are part of natural compounds like histamine and biotin and are structural fragments of various medicinal preparations. Directed synthesis of imidazole derivatives aims to obtain substances with specified, practically useful properties. The significance of imidazole compounds in medicinal chemistry is underlined by their incorporation in drugs targeting diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The development of new highly effective drugs among imidazole derivatives remains a promising and relevant research area (А.B. Kaldybayeva et al., 2022).

Polymer Science and Material Chemistry

Imidazole derivatives find applications in polymer science, particularly in the chemical modification of biopolymers like xylan and cellulose, to produce ethers and esters with specific properties. These modifications enhance biopolymer functionalities, enabling their use in drug delivery systems and as paper strength additives. The synthesis conditions, such as the choice of reagents and reaction media, significantly influence the properties and applications of the resulting biopolymer derivatives. Advanced analytical techniques help in understanding structure-property relationships, highlighting the potential of imidazole derivatives in creating functional materials with tailored properties (K. Petzold-Welcke et al., 2014).

Corrosion Inhibition

Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors due to their chemical structure, which facilitates strong adsorption onto metal surfaces. This property is particularly valuable in the petroleum industry, where these compounds are used to protect infrastructure against corrosion. The modification of imidazole structures can further enhance their corrosion inhibition capabilities, making them a focus of ongoing research in materials science (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that imidazole compounds have a broad range of biological activities and can interact with various targets .

Mode of Action

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate forms coordination compounds with Cobalt (2+). These compounds interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

The compound inhibits photosynthetic electron flow and ATP-synthesis, acting as Hill reaction inhibitors . This suggests that it affects the photosynthesis pathway, leading to downstream effects on energy production within the cell.

Result of Action

The inhibition of photosynthetic electron flow and ATP-synthesis by this compound can lead to a decrease in energy production within the cell . This can have various molecular and cellular effects, depending on the specific context and environment.

Properties

IUPAC Name |

methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMAPAQXFOWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)